molecular formula C20H16Cl2O3 B12150420 2-[(3,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one

2-[(3,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one

Cat. No.: B12150420
M. Wt: 375.2 g/mol
InChI Key: QVCYBHYHDUQBRV-GRSHGNNSSA-N
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Description

2-[(3,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one typically involves a multi-step process. One common method includes the condensation of 3,4-dichlorobenzaldehyde with 6-hydroxybenzo[b]furan-3-one in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like topoisomerase and kinases, which are crucial for DNA replication and cell division. The compound may also induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one
  • 2-[(3,4-Dichlorophenyl)methylene]-6-methoxybenzo[b]furan-3-one
  • 2-[(3,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one

Uniqueness

2-[(3,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one stands out due to its unique structural features, such as the presence of the 3-methylbut-2-enyloxy group, which imparts distinct chemical and biological properties. This compound exhibits enhanced stability and bioactivity compared to its analogs, making it a promising candidate for further research and development.

Properties

Molecular Formula

C20H16Cl2O3

Molecular Weight

375.2 g/mol

IUPAC Name

(2Z)-2-[(3,4-dichlorophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one

InChI

InChI=1S/C20H16Cl2O3/c1-12(2)7-8-24-14-4-5-15-18(11-14)25-19(20(15)23)10-13-3-6-16(21)17(22)9-13/h3-7,9-11H,8H2,1-2H3/b19-10-

InChI Key

QVCYBHYHDUQBRV-GRSHGNNSSA-N

Isomeric SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/O2)C

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2)C

Origin of Product

United States

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